2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2. It is characterized by a cyclopropane ring substituted with a 2,2-dimethylpropyl group and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylpropylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of ketones or carboxylates.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring’s strained structure can also participate in unique chemical transformations, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: Similar structure but lacks the 2,2-dimethylpropyl group.
2,2-Dimethylcyclopropanecarboxylic acid: Similar but with different substitution patterns.
Cyclopropane-1-carboxylic acid: Lacks the 2,2-dimethylpropyl group.
Uniqueness
2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-9(2,3)5-6-4-7(6)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
TVNZVCOMDVZZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.